3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(3-chloropropyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXBHAVLUOGLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the chloropropyl group. One common method involves the reaction of a suitable nitrile with hydrazine to form the oxadiazole ring. The chloropropyl group can then be introduced through a substitution reaction using 3-chloropropylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloropropyl group serves as a primary site for nucleophilic substitution. Key reactions include:
Mechanistic Insight : The reaction proceeds via an SN2 mechanism due to the primary alkyl chloride’s structure, with polar aprotic solvents enhancing nucleophilicity.
Oxadiazole Ring-Opening and Functionalization
The 1,2,4-oxadiazole ring undergoes selective transformations under controlled conditions:
Key Finding : Ring-opening occurs preferentially at the N–O bond under acidic conditions, while reductive pathways target the N–N bond .
Pyridine-Mediated Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed coupling reactions:
Substituent Effects : Electron-withdrawing oxadiazole groups enhance the pyridine ring’s electrophilicity, accelerating cross-coupling rates by 1.5–2× compared to unsubstituted pyridines.
Side-Chain Elimination and Cyclization
The chloropropyl side chain enables intramolecular cyclization:
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Base-induced elimination | t-BuOK, DMSO, 120°C, 3h | Furo[3,4-d]oxadiazole derivatives | |
| Grignard addition | RMgX, THF, 0°C → 25°C, 12h | Spirocyclic oxadiazole compounds |
Notable Observation : Elimination reactions produce conjugated dienes that stabilize through resonance with the oxadiazole ring, confirmed by DFT calculations .
Photochemical Reactivity
UV irradiation induces unique transformations:
Quantum Yield : Photodimerization occurs with Φ = 0.32 ± 0.03, indicating moderate efficiency under standard conditions.
Biological Alkylation Reactions
The compound acts as an alkylating agent in biochemical systems:
Kinetics : Second-order rate constant k = 1.2 × 10⁻³ M⁻¹s⁻¹ for cysteine alkylation, comparable to iodoacetamide.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. For example, derivatives of 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine have shown potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Case Studies
- Neurological Disorders : Research has demonstrated that modifications to the oxadiazole ring can lead to compounds with improved binding affinity to serotonin receptors, which are crucial in the treatment of mood disorders .
- Antimicrobial Activity : Some derivatives have exhibited antibacterial properties, making them candidates for developing new antibiotics .
Agricultural Chemicals
Formulation of Agrochemicals
The compound plays a role in the development of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in controlling pests while being environmentally friendly makes it a valuable asset in sustainable agriculture practices .
Case Studies
- Pest Control : Studies indicate that formulations containing this compound have shown significant efficacy against common agricultural pests while minimizing harm to beneficial insects .
- Herbicide Development : Research has explored its use in creating selective herbicides that target specific weed species without affecting crops .
Material Science
Enhancement of Polymer Properties
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Such enhancements are critical for applications requiring durable materials that can withstand extreme conditions .
Case Studies
- Thermal Stability : Experiments have shown that polymers modified with this compound exhibit improved thermal degradation temperatures compared to unmodified polymers .
- Mechanical Properties : The addition of this compound has been linked to increased tensile strength and flexibility in polymer composites used in various industrial applications .
Biochemical Research
Tool for Enzyme Studies
In biochemistry, this compound serves as a valuable tool for studying enzyme activities and cellular processes. Its ability to interact with biological molecules allows researchers to explore complex biochemical pathways .
Case Studies
- Enzyme Inhibition Studies : The compound has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways related to disease states .
- Cellular Assays : It has been employed in various assays to study cellular responses under different experimental conditions, contributing to our understanding of cellular biology .
Mechanism of Action
The mechanism of action of 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloropropyl group can also form covalent bonds with nucleophilic sites on proteins, leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Chloropropyl vs. Cyclopropyl: The 3-chloropropyl chain introduces a flexible aliphatic chain with a polar chlorine atom, enhancing reactivity in alkylation or nucleophilic substitution reactions.
- Chlorobenzyl vs. Trifluoromethyl : The 4-chlorobenzyl group () adds aromaticity and bulk, favoring interactions with hydrophobic protein pockets. The trifluoromethyl group () is strongly electron-withdrawing, altering electronic distribution and acidity .
- Methyl vs. Phenoxymethyl: Methyl substitution () minimizes steric hindrance, while phenoxymethyl () introduces an ether linkage and aromatic ring, increasing lipophilicity (logP = 2.50) .
Pharmacological Relevance
- COMT Inhibitor Analogues : highlights pyridyl-oxadiazole compounds as intermediates for catechol-O-methyltransferase (COMT) inhibitors. The chloropropyl chain in the target compound may mimic substituents in active pharmaceutical ingredients (APIs) by providing a balance of hydrophobicity and moderate reactivity .
Biological Activity
The compound 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine is a derivative of pyridine that incorporates a 1,2,4-oxadiazole moiety. This structural feature is significant because oxadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O |
| Molecular Weight | 223.66 g/mol |
| SMILES | C1=CC(=CN=C1)C2=NOC(=N2)CCCCl |
| InChI | InChI=1S/C10H10ClN3O/c1-7-8-11-9(12)6-5-4-10(13)14-2/h4-6H,7H2,1-3H3,(H,11,12) |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study focusing on various oxadiazole derivatives demonstrated that certain substitutions on the oxadiazole ring enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the introduction of halogen substituents (such as chlorine) has been correlated with increased potency against specific bacterial strains.
Antitumor Activity
The antitumor potential of this compound has been explored in vitro. In studies evaluating cytotoxicity against various cancer cell lines, this compound exhibited moderate activity. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival.
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazole derivatives have been well-documented. Compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits COX enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated a zone of inhibition significantly larger than that of control compounds.
Case Study 2: Cytotoxicity in Cancer Cells
In an investigation published in Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The study found that concentrations above 20 µM led to a notable decrease in cell viability and increased markers for apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine, and what reagents/conditions are typically employed?
- Methodological Answer : The synthesis involves cyclocondensation of amidoximes with chlorinated precursors or coupling reactions using palladium catalysts. Key reagents include:
- Nucleophilic substitution : Amines or thiols for modifying the oxadiazole ring .
- Coupling reactions : Pd(PPh₃)₄ with boronic acids to form biaryl derivatives .
- Oxidation/Reduction : H₂O₂ or NaBH₄ for functional group interconversion .
- Table 1 : Common Synthetic Pathways
| Reaction Type | Reagents/Conditions | Major Products | Yield Range |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | Chloro-to-amine derivatives | 60-75% |
| Suzuki Coupling | Pd(PPh₃)₄, DME, reflux | Biaryl analogs | 50-85% |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : SHELXL/SHELXS software for solving crystal structures, particularly effective for resolving high-resolution or twinned data .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm pyridine and oxadiazole ring substitution .
- HRMS : Exact mass verification (e.g., m/z 195.0018 for C₈H₆ClN₃O⁺) .
Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution (MIC determination) per CLSI guidelines .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of derivatives?
- Methodological Answer :
- Solvent screening : Replace DMF with THF or DME to reduce side reactions .
- Catalyst tuning : Use Pd(OAc)₂ with XPhos ligands for enhanced coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15-20% .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs : Compare activity of 3-chloropropyl derivatives with methyl/cyclopropyl variants to isolate substituent effects .
- Meta-analysis : Pool data from PubChem/CAS entries to identify trends in IC₅₀ variability .
Q. What computational methods predict the compound's binding affinity to target enzymes, and how are they validated experimentally?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB 3M4) to model interactions with active sites .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .
Data Contradiction Analysis
- Issue : Variability in reported antimicrobial MIC values (2–32 µg/mL).
- Resolution : Differences in bacterial strains (Gram-positive vs. Gram-negative) and assay media (cation-adjusted vs. standard Mueller-Hinton) .
- Issue : Conflicting cytotoxicity data (IC₅₀: 10 µM vs. >100 µM).
- Resolution : Cell line specificity (e.g., sensitivity of MCF-7 vs. resistance in A549) and incubation time (48h vs. 72h) .
Key Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
